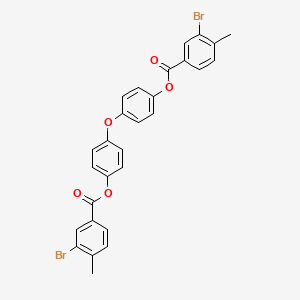![molecular formula C9H14BrN5OS B10888032 2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B10888032.png)
2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-ethylhydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-ethylhydrazinecarbothioamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-ethylhydrazinecarbothioamide typically involves the cyclocondensation of acetylenic ketones with hydrazines. This reaction is often catalyzed by rhodium and carried out in ethanol . Another method involves the condensation reaction of bis(pyrazolyl)methane derivatives with aryl aldehydes under solvent-free conditions at 70°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-ethylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Wissenschaftliche Forschungsanwendungen
2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-ethylhydrazinecarbothioamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact molecular pathways and targets are still under investigation, but studies suggest strong hydrophobic interactions with catalytic residues in enzyme active sites .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(5-Brom-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl-N-ethylhydrazincarbothioamid
- 2-[(4-Chlor-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-ethylhydrazincarbothioamid
- 2-[(4-Brom-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-methylhydrazincarbothioamid
Einzigartigkeit
2-[(4-Brom-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-ethylhydrazincarbothioamid zeichnet sich durch sein spezifisches Substitutionsschema und das Vorhandensein sowohl von Brom- als auch von Ethylhydrazincarbothioamid-Gruppen aus. Diese einzigartige Struktur verleiht im Vergleich zu seinen Analoga eine deutlich unterschiedliche chemische Reaktivität und potenzielle biologische Aktivität .
Eigenschaften
Molekularformel |
C9H14BrN5OS |
|---|---|
Molekulargewicht |
320.21 g/mol |
IUPAC-Name |
1-[(4-bromo-2,5-dimethylpyrazole-3-carbonyl)amino]-3-ethylthiourea |
InChI |
InChI=1S/C9H14BrN5OS/c1-4-11-9(17)13-12-8(16)7-6(10)5(2)14-15(7)3/h4H2,1-3H3,(H,12,16)(H2,11,13,17) |
InChI-Schlüssel |
KWBAWZAHZYDFLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=S)NNC(=O)C1=C(C(=NN1C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{(E)-[(2E)-2-(benzylimino)-3-cyclohexyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl hydrogen carbonate](/img/structure/B10887961.png)
![(2E)-2-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B10887965.png)
![4-[(2-iodo-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B10887967.png)
![(2E)-2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B10887970.png)
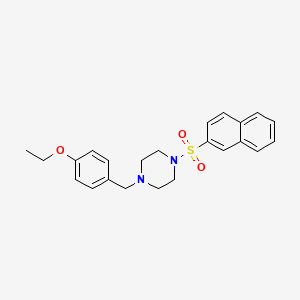
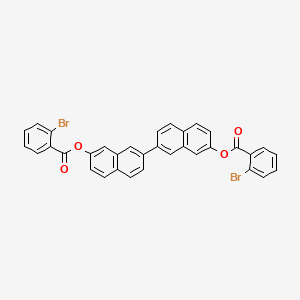
![{4-bromo-2-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B10887988.png)
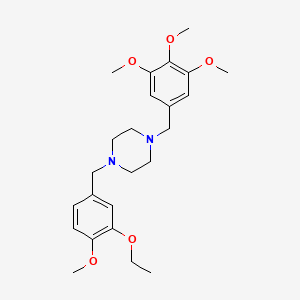
![Biphenyl-4-yl[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10888001.png)
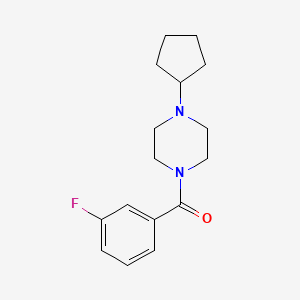

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine](/img/structure/B10888008.png)
![N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine](/img/structure/B10888016.png)
